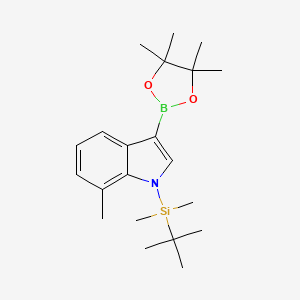

1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

This compound (CAS: 1263986-66-8) is a silyl-protected indole boronate ester featuring:

- A tert-butyldimethylsilyl (TBS) group at the indole N1-position, providing steric protection and enhancing stability during synthetic transformations .

- A methyl substituent at the C7-position of the indole core, which modulates electronic effects and regioselectivity in cross-coupling reactions.

- A pinacol boronate ester at the C3-position, enabling participation in Suzuki-Miyaura couplings for biaryl bond formation .

Its molecular formula is C₂₁H₃₄BNO₂Si, with an average mass of 383.41 g/mol. The compound is widely employed in pharmaceutical intermediate synthesis due to its compatibility with palladium catalysis and robust stability under various reaction conditions .

Properties

IUPAC Name |

tert-butyl-dimethyl-[7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34BNO2Si/c1-15-12-11-13-16-17(22-24-20(5,6)21(7,8)25-22)14-23(18(15)16)26(9,10)19(2,3)4/h11-14H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYMTBONBFGEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)C)[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34BNO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be functionalized with a TBDMS group through the reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. A representative example involves its reaction with 2,6-dibromopyridine under optimized conditions:

| Reaction Partner | Catalyst System | Base | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Pd(dba)₂, Xantphos | Cs₂CO₃ | CPME:H₂O (4:1) | 80°C, 16 hr | 85% |

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronate ester and reductive elimination to form the biaryl product .

Key Mechanistic Insights :

-

The dioxaborolan group facilitates transmetallation by stabilizing the boron intermediate during the catalytic cycle.

-

Regioselectivity is influenced by the boronate's position: coupling fails when the boronic acid is at the indole's 5-position but succeeds at the 3-position .

Silyl Group Deprotection

The TBDMS group can be selectively removed under mild acidic or fluoride-based conditions (e.g., tetrabutylammonium fluoride, TBAF), yielding a free indole hydroxyl group. This deprotection is critical for subsequent functionalization in multistep syntheses.

Stability Considerations :

-

The compound exhibits moisture sensitivity due to the boron and silyl groups, requiring anhydrous handling .

Comparative Reactivity of Boronates

The dioxaborolan moiety demonstrates superior performance compared to other boron reagents in cross-coupling:

Scientific Research Applications

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, particularly in the functionalization of indoles. Its unique structure allows it to participate in various chemical reactions that facilitate the construction of more complex organic molecules. For instance, it can be employed in C–H activation methods to introduce boron functionalities at specific positions on indole derivatives .

Case Study: Direct C7 Functionalization

A notable application is its use in the direct C7 functionalization of tryptophan and tryptamine derivatives through arene C–H boronation. This method has shown to be effective in achieving selective functionalization at the C7 position of indoles, which is often challenging due to steric hindrance. The process utilizes iridium-catalyzed reactions that allow for high yields and compatibility with various functional groups .

| Reaction Conditions | Yield (%) | Remarks |

|---|---|---|

| Temperature: 60 °C | 85 | Suitable for alcohols and carbamates |

| Reaction Time: 4–7 h | Efficient for gram-scale synthesis |

The compound's structural features suggest potential applications in biological studies. The presence of boronic acid derivatives is particularly noteworthy as these groups are known to interact with biomolecules, potentially leading to novel therapeutic agents or probes for biological research.

Case Study: Indole Derivatives

Research indicates that derivatives of this compound can be synthesized and evaluated for their biological activity against various targets. For example, studies have shown that certain indole-boronate compounds exhibit significant anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

Drug Development

The compound's ability to serve as a building block in medicinal chemistry makes it valuable for drug development. Its unique combination of functional groups allows for the modification and optimization of pharmacological properties. The TBDMS group can be easily removed under mild acidic conditions, enabling further functionalization without compromising the core structure .

Case Study: Anticancer Agents

Recent studies have explored the synthesis of indole-based compounds using this intermediate as a precursor. These compounds have been investigated for their potential as anticancer agents, demonstrating activity against various cancer cell lines while maintaining low toxicity profiles .

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific properties tailored for applications such as drug delivery systems or smart materials. The boronic acid functionality allows for dynamic covalent bonding, which can be exploited to create responsive materials that change properties under different environmental conditions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The TBDMS group provides protection to the indole core, allowing for selective reactions at specific positions. The boronic acid derivative can participate in cross-coupling reactions, which are useful in the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural Variations and Their Implications

The following table summarizes key structural differences and functional properties among related compounds:

Reactivity and Stability Comparisons

N1-Protection Stability :

- TBS-protected compounds (e.g., target compound) exhibit superior thermal and oxidative stability compared to Boc-protected analogs (e.g., 1256360-03-8), which are prone to acid-catalyzed cleavage .

- Trimethylsilyl (TMS) groups (e.g., 919119-70-3) offer less steric hindrance than TBS, increasing susceptibility to nucleophilic attack .

Boronate Reactivity :

Synthetic Yields :

Biological Activity

1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest due to its potential biological applications. This article reviews its biological activity, focusing on antibacterial properties and mechanisms of action based on recent research findings.

Chemical Structure

The compound features an indole core substituted with a tert-butyldimethylsilyl (TBS) group and a boron-containing moiety. This structure is significant as it influences the compound's solubility and reactivity, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including the compound . The following table summarizes key findings related to its antibacterial efficacy:

Case Study: Efficacy Against E. coli

In a comparative study, the compound demonstrated a Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL against E. coli, indicating strong antibacterial activity. The mechanism was linked to the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication and transcription. This finding suggests that the compound could serve as a lead for developing new antibiotics targeting multidrug-resistant bacteria .

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- DNA Gyrase Inhibition : As noted in studies involving E. coli, the compound binds to DNA gyrase, preventing proper DNA replication.

- tRNA Methyltransferase Targeting : Inhibition of TrmD in Mycobacterium abscessus was observed, which is crucial for maintaining reading frame integrity during protein synthesis .

- Cell Wall Disruption : It has been suggested that indole derivatives can interfere with peptidoglycan synthesis in bacterial cell walls .

Structure-Activity Relationship (SAR)

Research indicates that variations in the indole structure significantly affect biological activity. For instance, modifications to the TBS group or the incorporation of different substituents on the indole ring can enhance or diminish antibacterial potency. A systematic SAR study revealed that compounds with a more rigid structure showed improved activity against bacterial strains .

Q & A

Q. What are the key synthetic strategies for preparing 1-(tert-butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the indole scaffold. A common approach involves:

Silylation : Protecting the indole nitrogen with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions (e.g., DMF, imidazole, 0°C to room temperature).

Borylation : Introducing the dioxaborolane group via Miyaura borylation. For example, palladium-catalyzed coupling (Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in a 1,4-dioxane/THF mixture at 80–100°C .

Methylation : Direct alkylation at the 7-position using methyl iodide (MeI) and a strong base (e.g., NaH) in DMF.

Critical Note : Ensure inert atmosphere (N₂/Ar) during borylation to prevent boronic ester hydrolysis. Yields vary (40–75%) depending on steric hindrance from the silyl group .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Key signals include the tert-butyldimethylsilyl protons (δ 0.2–0.4 ppm, singlet), methyl group at C7 (δ 2.4–2.6 ppm, singlet), and indole aromatic protons (δ 6.8–7.8 ppm, multiplet).

- ¹³C NMR : Confirm silyl group (δ 18–25 ppm for Si–CH₃), dioxaborolane carbons (δ 25–30 ppm for B–O–C), and indole backbone (δ 100–150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₃₃BNO₂Si: 394.23) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve steric effects from the silyl group .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The boronic ester moiety enables Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. Example protocol:

- React with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ (2 equiv) in a DME/H₂O (3:1) solvent system at 80–100°C.

- Challenge : Steric hindrance from the silyl group may reduce coupling efficiency. Optimize by using bulky phosphine ligands (e.g., SPhos) .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Low yields often arise from steric hindrance (tert-butyldimethylsilyl group) or boronic ester instability. Mitigation strategies:

Ligand Screening : Use electron-rich ligands (e.g., XPhos) to enhance Pd catalyst turnover .

Solvent Optimization : Replace polar aprotic solvents with toluene/EtOH mixtures to stabilize the boronate intermediate.

Q. What are the stability challenges of the tert-butyldimethylsilyl group under catalytic conditions?

- Methodological Answer : The TBS group is sensitive to protic solvents and fluoride ions. Stability tests:

- Hydrolytic Stability : Monitor by ¹H NMR in D₂O/THF (1:1). Degradation (loss of δ 0.2–0.4 ppm signal) occurs within 24 hours.

- Fluoride Exposure : Add TBAF (1 equiv) to a THF solution; complete desilylation occurs in <1 hour.

Recommendations : - Avoid aqueous bases (e.g., NaOH) in coupling reactions.

- Use non-protic solvents (e.g., THF) and neutral pH conditions .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distribution. Key steps:

Boronate Formation : Calculate activation energy for transmetallation between Pd catalyst and boronic ester.

Steric Maps : Visualize steric bulk using molecular surface analysis (e.g., buried volume %).

Hammett Parameters : Predict electronic effects of substituents on indole ring.

Example : DFT predicts a 15% decrease in coupling efficiency due to TBS group steric effects, aligning with experimental yields .

Data Contradictions and Resolution

Q. Why do reported yields for similar indole boronic esters vary across studies?

- Analysis : Discrepancies arise from:

- Purity of Starting Materials : Commercial boronate reagents (e.g., B₂pin₂) may contain impurities affecting reactivity .

- Catalyst Source : Pd catalysts from different vendors vary in ligand content (e.g., residual PPh₃ in Pd(OAc)₂).

Resolution : - Standardize reagents via column chromatography or recrystallization.

- Use ICP-MS to quantify Pd catalyst purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.